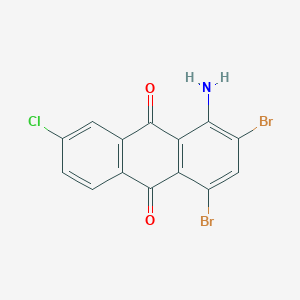
1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione is a chemical compound with the molecular formula C14H7Br2ClNO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of amino, dibromo, and chloro substituents on the anthracene core
Preparation Methods
The synthesis of 1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of anthracene derivatives, followed by amination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions on the anthracene ring. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The amino, bromo, and chloro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s substituents influence its binding affinity and specificity towards these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione can be compared with other anthracene derivatives such as:
- 1-Amino-2,4-dibromoanthracene-9,10-dione
- 1-Amino-2,4-dibromo-5-chloroanthracene-9,10-dione
- 1-Amino-4-chloroanthracene-9,10-dione
These compounds share similar core structures but differ in their substituents, which influence their chemical properties and applications.
Biological Activity
1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione (ADBAQ) is a synthetic organic compound belonging to the anthraquinone family. Its structure includes two bromine atoms, one chlorine atom, and an amino group attached to the anthracene core. This unique halogenation pattern influences its biological activity, particularly in terms of cytotoxicity and potential carcinogenic effects.
- Molecular Formula : C14H7Br2ClN2O2
- Molecular Weight : Approximately 381.04 g/mol
- Appearance : Odorless reddish-brown to orange powder
- Melting Point : ~226 °C
ADBAQ exhibits its biological activity primarily through interactions with cellular components that can lead to cytotoxic effects. The compound's halogen substituents enhance its reactivity, allowing it to engage in various biochemical pathways.
Cytotoxicity
Research indicates that ADBAQ possesses significant cytotoxic properties against various cancer cell lines. The compound has been shown to inhibit cell growth and induce apoptosis in human cancer cells through mechanisms such as:
- Cell Cycle Arrest : ADBAQ has been reported to cause cell cycle arrest at the G2/M phase, leading to increased mitotic cells and subsequent apoptosis in treated cells .
- DNA Damage : Studies suggest that ADBAQ can cause chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells .
Carcinogenic Potential
The National Toxicology Program (NTP) categorizes ADBAQ as reasonably anticipated to be a human carcinogen, based on sufficient evidence from studies conducted on experimental animals. Key findings include:
- Tumor Induction : Oral administration of ADBAQ resulted in the development of tumors in various tissues, including:
Comparative Analysis with Similar Compounds
To understand the unique biological activity of ADBAQ, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-2-bromo-6-chloro-4-hydroxyanthracene-9,10-dione | Contains one bromine and one chlorine atom | Hydroxy group adds potential for hydrogen bonding |
| 1-Amino-2-bromoanthraquinone | Lacks chlorine; only one bromine | Simpler structure; fewer halogen substitutions |
| 1-Amino-2,4-dichloroanthraquinone | Two chlorine atoms instead of bromines | More polar; different reactivity profile |
| 2-Amino-1,3-dibromoanthracene-9,10-dione | Different positioning of amino and dibromo groups | Different electronic properties affecting reactivity |
These comparisons highlight the distinctive halogenation pattern of ADBAQ that influences its physical properties and reactivity compared to similar compounds.
Case Studies
Several case studies have explored the biological activity of ADBAQ:
- Study on Cancer Cell Lines :
- Mechanistic Studies :
Properties
CAS No. |
88605-95-2 |
|---|---|
Molecular Formula |
C14H6Br2ClNO2 |
Molecular Weight |
415.46 g/mol |
IUPAC Name |
1-amino-2,4-dibromo-7-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br2ClNO2/c15-8-4-9(16)12(18)11-10(8)13(19)6-2-1-5(17)3-7(6)14(11)20/h1-4H,18H2 |
InChI Key |
ZPRUHKSSIMNJMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















